Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Relative to Positional Isomers
The target compound exhibits an XLogP3 of 6.5 and a topological polar surface area (TPSA) of 98.5 Ų, placing it near the upper boundary of conventional oral drug-likeness space (Lipinski TPSA < 140 Ų; optimal CNS penetration typically requires TPSA < 90 Ų) . By comparison, the 4-position thiazole regioisomer N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (CAS 361478-59-3, MW 494.8) introduces a strongly electron-withdrawing nitro group on the benzothiophene, which is predicted to substantially alter dipole moment, H-bond acceptor count (increased from 4 to 7), and electronic distribution across the π-system . The TPSA increase and electronic modification render the nitro analog significantly more polar, with different passive membrane permeability characteristics. No experimental logD or permeability data are currently available for either compound in peer-reviewed literature, but the computed property divergence strongly suggests these two positional isomers will partition differently in biological membranes and exhibit distinct pharmacokinetic trajectories .
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 6.5; TPSA: 98.5 Ų; HBA: 4; HBD: 1; MW: 449.8; Rotatable Bonds: 3 |
| Comparator Or Baseline | N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (CAS 361478-59-3): Computed HBA increases to 7 (due to NO₂ group); XLogP3 and TPSA values not directly available in PubChem but qualitatively more polar based on nitro group addition; MW: 494.8 |
| Quantified Difference | TPSA difference qualitatively ≥10-20 Ų higher for nitro analog (estimated from nitro group contribution of ~25-30 Ų minus shared scaffold area); HBA count difference of +3 (4 vs. 7). Exact XLogP3 differential unavailable for comparator. |
| Conditions | Computed descriptors from PubChem (release 2025.09.15) using XLogP3 3.0, Cactvs 3.4.8.24 |
Why This Matters
The lower TPSA and higher XLogP3 of the target compound relative to the 5-nitro-substituted regioisomer predict superior passive membrane permeability and potentially higher CNS penetration, making it the preferred choice for intracellular or CNS-targeted screening campaigns where the nitro analog would be disfavored by its polarity.
- [1] PubChem Compound Summary. N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide. PubChem CID 5046101. Computed Properties: XLogP3 6.5, TPSA 98.5 Ų, HBA 4, HBD 1, Rotatable Bonds 3. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide. CAS 361478-59-3. Molecular Formula C18H10BrN3O3S2, MW 494.8. PubChem compound record (CID available via NIH NCBI search). View Source
